molecular formula C13H13NO2 B13042264 Methyl2-(5-methylquinolin-8-yl)acetate

Methyl2-(5-methylquinolin-8-yl)acetate

Cat. No.: B13042264
M. Wt: 215.25 g/mol
InChI Key: ZSGQKCCLNJWHIY-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylquinolin-8-yl)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline ring system substituted with a methyl group at the 5-position and an ester functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methylquinolin-8-yl)acetate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by esterification. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent esterification .

Industrial Production Methods

Industrial production of methyl 2-(5-methylquinolin-8-yl)acetate may involve large-scale batch or continuous flow processes. These processes often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylquinolin-8-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-(5-methylquinolin-8-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-methylquinolin-8-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-methylquinolin-8-yl)acetate is unique due to its specific substitution pattern on the quinoline ring and its ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(5-methylquinolin-8-yl)acetate

InChI

InChI=1S/C13H13NO2/c1-9-5-6-10(8-12(15)16-2)13-11(9)4-3-7-14-13/h3-7H,8H2,1-2H3

InChI Key

ZSGQKCCLNJWHIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)CC(=O)OC

Origin of Product

United States

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